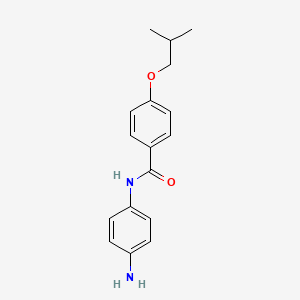

N-(4-Aminophenyl)-4-isobutoxybenzamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIATXARWCKHUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-4-isobutoxybenzamide typically involves the reaction of 4-aminobenzoic acid with 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Introduction of halogen or nitro groups on the benzene rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N-(4-Aminophenyl)-4-isobutoxybenzamide has shown promising antimicrobial properties. A study synthesized several derivatives of 4-aminophenol, including this compound, and evaluated their antibacterial and antifungal activities. The results indicated that these derivatives exhibited broad-spectrum activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis as well as antifungal activity against Saccharomyces cerevisiae .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| This compound | Staphylococcus aureus, Bacillus subtilis | Broad-spectrum activity |

| Other 4-aminophenol derivatives | Various Gram-positive and Gram-negative | Variable effectiveness |

1.2 Antidiabetic Potential

The compound has also been evaluated for its antidiabetic properties, particularly its ability to inhibit enzymes like α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism, and their inhibition can help manage blood glucose levels in diabetic patients .

Material Science Applications

2.1 Corrosion Inhibition

this compound has potential as a corrosion inhibitor due to its ability to form a protective film on metal surfaces. The imine linkage present in the compound enhances its chemisorption properties, making it effective in preventing metal corrosion in various environments .

Table 2: Corrosion Inhibition Properties

| Compound Name | Metal Type | Effectiveness |

|---|---|---|

| This compound | Steel | Effective |

| Other Schiff bases | Various metals | Variable effectiveness |

Analytical Chemistry Applications

3.1 Analytical Reagents

The compound is utilized as an analytical reagent in biochemical assays, particularly in proteomics research. Its ability to interact with biological molecules makes it valuable for detecting specific proteins and enzymes .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in 2022, researchers synthesized several derivatives of 4-aminophenol, including this compound. They conducted antimicrobial tests using the agar-well diffusion method, revealing that the compound exhibited significant inhibition zones against selected bacterial strains compared to control groups .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the antidiabetic effects of the compound, where it was tested for its inhibitory action on α-amylase and α-glucosidase. The results demonstrated that this compound could effectively lower glucose levels by inhibiting these enzymes, highlighting its potential for diabetes management .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Alkoxy Chain Variations

The position of substituents and alkoxy chain structure significantly influence physicochemical properties:

*Molecular weights inferred from structural similarities.

Key Observations:

- Longer chains (e.g., hexyloxy in ) may reduce solubility but enhance binding to hydrophobic targets .

- Substituent Position: Para-substituted aminophenyl groups (as in the target compound and ) favor planar molecular conformations, enhancing interactions with biological targets . Meta-substituted aminophenyl groups () may alter electronic properties, reducing hydrogen-bonding capacity .

Biological Activity

N-(4-Aminophenyl)-4-isobutoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 284.35 g/mol. The compound features an amine group and an isobutoxy substituent, which are critical for its biological interactions.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance, derivatives of similar structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These compounds modulate inflammatory pathways by inhibiting the STAT3 and NF-κB signaling pathways, which are crucial in mediating inflammatory responses in various cell types, including liver hepatocytes .

Case Studies and Research Findings

- Inhibition of Cytokines :

- Cytotoxicity Against Cancer Cells :

- Ebola Virus Inhibition :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzamide structure can significantly influence biological activity. For example, the introduction of different substituents on the benzene rings alters the compound's potency against various targets. Compounds with specific configurations demonstrated enhanced inhibitory effects on enzymes like DNA methyltransferases and nitric oxide synthases (NOS) .

Summary of Biological Activities

| Compound | Activity Type | Target | IC50/EC50 Value |

|---|---|---|---|

| 5f | Anti-inflammatory | IL-1β, IL-6 | Significant reduction |

| 32 | Antiviral | Ebola Virus | < 10 μM |

| 4g | Cytotoxic | KG-1 leukemia cells | Micromolar range |

Q & A

Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-4-isobutoxybenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves coupling reactions between 4-isobutoxybenzoic acid derivatives and 4-aminophenylamine. Key steps include:

- Activation of the carboxylic acid: Use of coupling reagents like EDCI/HOBt or DCC to form an active ester intermediate.

- Amide bond formation: Reaction with 4-aminophenylamine under inert atmosphere (N₂/Ar) in anhydrous DMF or THF at 0–25°C for 12–24 hours.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Optimization strategies: - Temperature control: Lower temperatures (0–5°C) reduce side reactions like oxidation of the aminophenyl group.

- Catalysts: Palladium-based catalysts may improve coupling efficiency in scaled-up reactions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for the isobutoxy group (δ ~1.0 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and aromatic protons .

- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis. ESI+ mode detects the [M+H]⁺ ion (expected m/z ~313.2).

- X-ray crystallography: SHELX software refines crystal structures; hydrogen-bonding networks between amide and aminophenyl groups are critical for packing analysis .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study the electronic properties or biological interactions of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Basis sets like 6-31G(d,p) and hybrid functionals (e.g., B3LYP) model the electronic structure of the amide and isobutoxy moieties .

- Molecular docking: Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes). Parameterize the ligand with AM1-BCC charges and dock into crystal structures (PDB: 2HYY) to assess hydrogen-bonding interactions with active-site residues .

Q. What strategies are employed to resolve contradictions in crystallographic data versus solution-phase structural predictions for this compound?

- Methodological Answer:

- Multi-technique validation: Compare X-ray diffraction data (e.g., torsion angles of the isobutoxy chain) with solution-phase NMR NOESY/ROESY to detect conformational flexibility.

- Dynamic simulations: Run molecular dynamics (MD) in explicit solvent (e.g., water/DMSO) using AMBER or GROMACS to reconcile static crystal structures with dynamic solution behavior .

- Temperature-dependent NMR: Monitor signal splitting in DMSO-d₆ at 25–60°C to identify rotameric equilibria in the amide bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.